1-(3-Cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine is a chemical compound notable for its unique structure that incorporates a cyclopentyl group attached to a triazole ring. The molecular formula of this compound is C10H18N4, and it has a molecular weight of 194.28 g/mol. The triazole moiety, characterized by a five-membered ring containing three nitrogen atoms, contributes significantly to the compound's biological and chemical properties, making it a subject of interest in pharmaceutical and agrochemical applications.
This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities. Triazoles are often utilized in medicinal chemistry due to their ability to interact with various biological targets. The specific compound discussed here is synthesized through multi-step organic reactions, highlighting its relevance in synthetic organic chemistry.
The synthesis of 1-(3-cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine typically involves several key steps:
These methods require careful optimization of reaction conditions including temperature, pressure, and catalyst choice to maximize yield and purity .
The molecular structure of 1-(3-cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine can be represented as follows:
| Property | Data |
|---|---|
| Molecular Formula | C10H18N4 |
| Molecular Weight | 194.28 g/mol |
| IUPAC Name | 1-(3-Cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine |
| Canonical SMILES | CC(C(C1=NC(=NN1C)C2CCCC2)N)O |
The structure features a triazole ring that is pivotal for its biological activity, allowing for various interactions with biological molecules.
The chemical reactivity of 1-(3-cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine includes several important reactions:
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride.
The mechanism of action for 1-(3-cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine is primarily attributed to its ability to interact with specific molecular targets within biological systems. The triazole ring facilitates hydrogen bonding and other interactions with enzymes or receptors, potentially leading to inhibition or modulation of their activity. Such interactions can result in various pharmacological effects that are being investigated for therapeutic applications .
The physical and chemical properties of 1-(3-cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine are crucial for understanding its behavior in different environments:
| Property | Value |
|---|---|
| Appearance | White crystalline solid |
| Solubility | Soluble in organic solvents |
| Boiling Point | Not specified |
| Melting Point | Not specified |
These properties influence its applications in various fields including medicinal chemistry and materials science .
The potential applications of 1-(3-cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amines are diverse:
1,2,4-Triazoles demonstrate exceptional versatility in medicinal chemistry, functioning as:
Table 1: Therapeutic Applications of 1,2,4-Triazole Derivatives
| Biological Activity | Structural Features | Potency (IC₅₀/MIC) | Key Targets |
|---|---|---|---|
| Anticancer [10] | 5-Pyridinyl-3-thioacetamide linkage | FAK IC₅₀ = 18.10 nM | Focal Adhesion Kinase |
| Antimicrobial [7] | 5-Pentadecyl-3-thiol with Schiff bases | MIC = 12.3–27.1 µM | DNA gyrase, DHFR |
| Antifungal [3] | 2,4-Dihalophenyl substituents | MIC < 1 µg/mL | Lanosterol demethylase |
| Anti-urease [7] | Palmitic acid-derived triazoles | IC₅₀ = 54.01 µg/mL | Jack bean urease |
Recent advances highlight their dominance in kinase inhibition (e.g., FAK inhibitors like compound 3d), where the triazole core anchors to the ATP-binding site through hinge-region hydrogen bonds. Additionally, antimicrobial studies reveal that 5-alkyl/aryl substitutions significantly enhance gram-positive bacterial penetration due to increased membrane affinity [3] [7]. The electron-deficient nature of the triazole ring facilitates π-stacking with bacterial DNA gyrase residues, disrupting topoisomerase activity. Furthermore, in vitro antioxidant profiling of 1,2,4-triazole hybrids demonstrates radical scavenging efficacy comparable to ascorbic acid (IC₅₀ ≈ 34–35 µg/mL), attributable to N–H homolytic bond cleavage and triazolyl radical stabilization [7].
The pharmacophore of 1-(3-cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine integrates three critical elements:
Table 2: Molecular Descriptors of Key Triazole Derivatives
| Compound | Molecular Formula | cLogP | H-Bond Acceptors | H-Bond Donors | Conformational Features |
|---|---|---|---|---|---|
| 1-(3-Cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine [2] | C₁₀H₁₈N₄ | 2.85 | 3 | 2 | Cyclopentyl tilt: 110°; ethylamine gauche conformation |
| 5-Pyridinyl-1,2,4-triazole FAK inhibitor [10] | C₁₉H₁₅N₅O₂S | 3.42 | 6 | 2 | Coplanar pyridine-triazole orientation (θ = 8.7°) |
| 5-Amino-1,2,4-triazol-3-yl methane derivatives [6] | C₅H₁₀N₈O₄S | −1.15 | 8 | 4 | Sulfonate H-bonding to N3 (d = 2.713 Å) |
Crystallographic analyses of analogous cyclopentyl-triazoles reveal CH-π interactions (3.8–4.2 Å) between cyclopentyl C–H bonds and aromatic residues in target proteins. Molecular dynamics simulations indicate that N1-methylation reduces desolvation energy (−4.8 kcal/mol) during binding, while the ethylamine moiety participates in conserved water displacement. These features synergistically enhance membrane permeability (PAMPA log Pₑ = −5.2 cm/s) and oral bioavailability (>60% predicted) [2] [6] [10].
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.: 56892-33-2
CAS No.: 123408-96-8